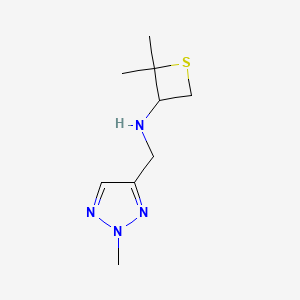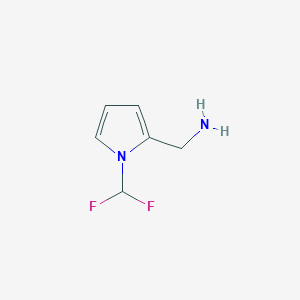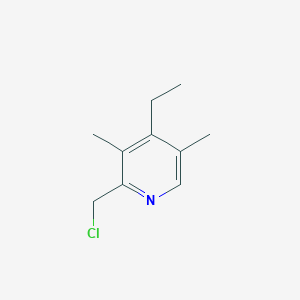
5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid is a complex organic compound that features both pyrazole and furan rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides in the presence of a base.
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of a 1,4-dicarbonyl compound.
Amidation Reaction: The carboxylic acid group of the furan ring is converted to an amide by reacting with the pyrazole derivative in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-5-carboxylic acid derivatives: These compounds share the pyrazole ring and exhibit similar reactivity.
Furan-2-carboxylic acid derivatives: These compounds share the furan ring and are involved in similar chemical reactions.
Uniqueness
What sets 5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid apart is the combination of both pyrazole and furan rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H15N3O4 |
|---|---|
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
5-[[(1-propan-2-ylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H15N3O4/c1-8(2)16-6-5-10(15-16)12(17)14-7-9-3-4-11(20-9)13(18)19/h3-6,8H,7H2,1-2H3,(H,14,17)(H,18,19) |
Clave InChI |
VORGQMYQQDGHMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC(=N1)C(=O)NCC2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12963244.png)




![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)
![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)

![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)

